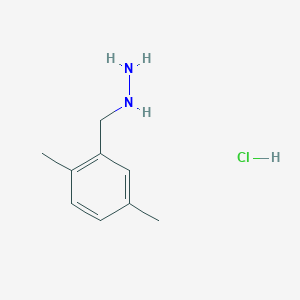

(2,5-Dimethylbenzyl)hydrazine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(2,5-dimethylphenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-7-3-4-8(2)9(5-7)6-11-10;/h3-5,11H,6,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDHWTKKEMFFLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties of (2,5-Dimethylbenzyl)hydrazine Hydrochloride: An In-Depth Technical Guide

Executive Summary

(2,5-Dimethylbenzyl)hydrazine hydrochloride is a specialized arylalkylhydrazine derivative primarily utilized in medicinal chemistry as a mechanistic probe for monoamine oxidase (MAO) inhibition and as a high-value intermediate in the synthesis of nitrogenous heterocycles. Characterized by the presence of a nucleophilic hydrazine moiety tethered to a lipophilic 2,5-dimethylphenyl scaffold, this compound exhibits distinct reactivity patterns governed by the steric and electronic influence of the ortho- and meta- methyl substituents.

This guide serves as a technical manual for researchers, detailing the compound's synthesis, physicochemical stability, mechanistic biological activity, and handling protocols.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Classification[3]

-

IUPAC Name: 1-[(2,5-Dimethylphenyl)methyl]hydrazine hydrochloride

-

Common Name: (2,5-Dimethylbenzyl)hydrazine HCl

-

Chemical Family: Arylalkylhydrazine; MAO Inhibitor (Reversible/Irreversible depending on oxidation state).

-

Molecular Formula: C₉H₁₄N₂ · HCl

-

Molecular Weight: 150.22 (Free base) + 36.46 (HCl) ≈ 186.68 g/mol

Structural Visualization

The structure consists of a hydrazine group attached to the benzylic carbon of a 2,5-xylene core. The hydrochloride salt form protonates the terminal nitrogen, enhancing water solubility and stability against auto-oxidation.

Figure 1: Structural decomposition of (2,5-Dimethylbenzyl)hydrazine HCl showing functional zones.

Synthesis & Manufacturing Protocol

Reaction Logic

The synthesis relies on the nucleophilic substitution (S_N2) of a benzyl halide by hydrazine.

-

Critical Challenge: Preventing poly-alkylation (formation of symmetrical N,N'- dibenzylhydrazine).

-

Solution: Use of a large molar excess of hydrazine hydrate (typically 5–10 equivalents) to statistically favor the mono-alkylated product.

Step-by-Step Methodology

This protocol is adapted from standard benzylhydrazine synthesis methods validated in Organic Syntheses and MAO inhibition literature.

Reagents:

-

2,5-Dimethylbenzyl chloride (1.0 eq)

-

Hydrazine hydrate (10.0 eq, 64% or 98% grade)

-

Ethanol (Solvent)

-

Conc. HCl (for salt formation)

Workflow:

-

Preparation: Dissolve hydrazine hydrate in ethanol (10 mL/g substrate) in a round-bottom flask equipped with a reflux condenser and magnetic stirring. Heat to mild reflux (80°C).

-

Addition: Add 2,5-Dimethylbenzyl chloride dropwise over 60 minutes.

-

Note: Slow addition prevents localized high concentrations of the alkylating agent, reducing dimer formation.

-

-

Reflux: Maintain reflux for 3–4 hours. Monitor consumption of benzyl chloride via TLC (Hexane/EtOAc).

-

Workup (Free Base):

-

Evaporate ethanol and excess hydrazine under reduced pressure (rotary evaporator). Caution: Hydrazine vapors are toxic; use a bleach trap.

-

Resuspend residue in water and extract with diethyl ether or dichloromethane.

-

Wash organic layer with 10% NaOH (to remove any protonated species) and then brine. Dry over anhydrous Na₂SO₄.

-

-

Salt Formation:

-

Cool the organic solution to 0°C.

-

Slowly bubble dry HCl gas or add 4M HCl in dioxane dropwise until precipitation is complete.

-

Filter the white crystalline solid and wash with cold ether.

-

Physicochemical Data Summary

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline solid | Darkens upon oxidation (air exposure) |

| Solubility | High in Water, Methanol, DMSO | Insoluble in non-polar solvents (Hexane) |

| Melting Point | 165–175°C (Decomposition) | Typical range for benzylhydrazine salts |

| Hygroscopicity | Moderate | Store in desiccator |

| pKa | ~7.9 (Hydrazine group) | Protonation occurs at terminal nitrogen |

Biological Activity: MAO Inhibition Mechanism[5][6]

(2,5-Dimethylbenzyl)hydrazine is a potent inhibitor of Monoamine Oxidase (MAO), particularly exhibiting selectivity for MAO-B due to the steric bulk of the dimethyl substitution, which fits the hydrophobic pocket of the B-isoform better than the A-isoform.

Mechanism of Action: The "Suicide" Inhibition

Unlike simple competitive inhibitors, hydrazines often act as mechanism-based inactivators.

-

Single Electron Transfer (SET): The enzyme (MAO-FAD) oxidizes the hydrazine to a diazene intermediate.

-

Radical Formation: The diazene fragments to release N₂ and a benzyl radical.

-

Covalent Adduct: The benzyl radical attacks the N(5) position of the FAD cofactor, permanently disabling the enzyme.

Figure 2: Mechanism-based inactivation of Monoamine Oxidase by benzylhydrazine derivatives.

Reactivity & Stability Profile

Oxidation Sensitivity

Hydrazines are reducing agents. The free base of (2,5-dimethylbenzyl)hydrazine is highly susceptible to air oxidation, forming azines (R-CH=N-N=CH-R) or hydrazones.

-

Storage Rule: Always store as the hydrochloride salt . The protonated form significantly retards oxidation.

-

Incompatibility: Avoid contact with strong oxidizing agents (permanganates, peroxides) and transition metal ions (Cu²⁺, Fe³⁺), which catalyze decomposition.

Carbonyl Condensation (Derivatization)

The compound reacts rapidly with aldehydes and ketones to form stable hydrazones.

-

Application: This reaction is used to quantify the purity of the hydrazine or to synthesize hydrazone-based drug candidates (e.g., for anticonvulsant screening).

-

Reaction: R-NH-NH₂ + R'-CHO → R-NH-N=CH-R' + H₂O

Safety & Handling (HSE)

Signal Word: DANGER

-

Acute Toxicity: Hydrazines are generally toxic by ingestion, inhalation, and skin contact.

-

Genotoxicity: Many benzylhydrazine derivatives are suspected mutagens. Handle as a potential carcinogen.[1]

-

PPE Requirements:

-

Nitrile gloves (double-gloving recommended).

-

Fume hood (mandatory for free-base handling).

-

P100 Respirator if dust generation is possible.

-

-

Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen gas and the corresponding alcohol/halide, rendering it less toxic.

References

-

Edmondson, D. E., Binda, C., Wang, J., Upadhyay, A. K., & Mattevi, A. (2009). Molecular and Mechanistic Properties of the Membrane-Bound Mitochondrial Monoamine Oxidases. Biochemistry, 48(20), 4220–4230. Link

- Context: Defines the structural basis for benzylhydrazine binding and the mechanism of FAD alkyl

-

Binda, C., et al. (2008). Structural and Mechanistic Studies of Arylalkylhydrazine Inhibition of Human Monoamine Oxidases A and B. Biochemistry, 47(20), 5616–5625. Link

- Context: specifically compares benzylhydrazine vs. phenylethylhydrazine inhibition profiles.

-

Organic Syntheses. (1936). Benzylhydrazine Dihydrochloride (General Procedure). Org.[2][1][3][4] Synth., 16,[5] 4. Link

- Context: Foundational protocol for synthesizing benzylhydrazine salts via benzyl chloride alkyl

- Tipton, K. F. (2018). Monoamine oxidase inhibitors: The first generation. Neurotoxicology, 67, 185-190. Context: Historical and pharmacological overview of hydrazine-based MAOIs.

Sources

- 1. CAS 2538-61-6: 2,6-Dimethylphenyl Hydrazine Hydrochloride [cymitquimica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

(2,5-Dimethylbenzyl)hydrazine hydrochloride CAS number and identifiers

As a Senior Application Scientist, this guide provides an in-depth technical overview of (2,5-Dimethylbenzyl)hydrazine hydrochloride. A critical point of clarification is addressed upfront: this specific chemical is not extensively documented in readily accessible chemical literature or databases. It is frequently confused with its structural isomer, (2,5-dimethylphenyl)hydrazine hydrochloride, which features a direct phenyl-to-hydrazine bond. This guide will, therefore, focus on the defined structure of (2,5-dimethylbenzyl)hydrazine hydrochloride, drawing upon established principles from its parent compound, benzylhydrazine, and the broader class of substituted hydrazine derivatives to provide a robust and scientifically grounded resource for researchers.

Compound Identification and Structural Clarification

(2,5-Dimethylbenzyl)hydrazine hydrochloride possesses a distinct structure where a hydrazine group is attached to a 2,5-dimethylphenyl moiety via a methylene (-CH₂) bridge. This seemingly minor difference from its phenyl isomer significantly impacts its chemical properties and reactivity.

Target Compound Structure:

-

Name: (2,5-Dimethylbenzyl)hydrazine hydrochloride

-

Structure: A xylene (dimethylbenzene) ring substituted at positions 2 and 5 with methyl groups, and a hydrazinylmethyl group (-CH₂NHNH₂) at position 1. The hydrochloride salt form enhances stability and water solubility.[1]

A thorough search of chemical databases reveals a lack of a specific CAS number or extensive dedicated literature for this exact compound. Researchers should exercise extreme caution to avoid procuring or referencing the incorrect, yet more common, isomer.

Table 1: Comparison of (2,5-Dimethylbenzyl)hydrazine hydrochloride and its Phenyl Isomer

| Feature | (2,5-Dimethylbenzyl)hydrazine hydrochloride | (2,5-Dimethylphenyl )hydrazine hydrochloride |

|---|---|---|

| Structure | 2,5-(CH₃)₂-C₆H₃-CH₂ -NHNH₂·HCl | 2,5-(CH₃)₂-C₆H₃-NHNH₂·HCl |

| Key Difference | Methylene (-CH₂) bridge present | Direct Phenyl-N bond |

| CAS Number | Not readily available | 56737-78-1[2][3][4] |

| Molecular Formula | C₉H₁₅ClN₂ | C₈H₁₃ClN₂[3][4] |

| Molecular Weight | 186.68 g/mol | 172.66 g/mol [5] |

| IUPAC Name | (2,5-dimethylbenzyl)hydrazine;hydrochloride | (2,5-dimethylphenyl)hydrazine;hydrochloride[3][4] |

Synthesis of Substituted Benzylhydrazines: A General Workflow

While a specific, validated protocol for (2,5-dimethylbenzyl)hydrazine is not published, its synthesis can be logically derived from established methods for creating hydrazine derivatives. The most common strategies involve the reduction of a corresponding hydrazone or the alkylation of hydrazine. A plausible and robust approach begins with the readily available 2,5-dimethylbenzaldehyde.

Reductive Amination Pathway (Proposed)

This pathway offers a controlled, step-by-step approach to the target molecule, minimizing side reactions.

Step 1: Hydrazone Formation. The initial step involves the condensation of 2,5-dimethylbenzaldehyde with a protected hydrazine, such as tert-butyl carbazate, to form a stable hydrazone intermediate. This reaction is typically acid-catalyzed and proceeds with high yield.

Step 2: Reduction of the C=N Double Bond. The hydrazone is then reduced to the corresponding hydrazine. A variety of reducing agents can be employed, such as sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C), to selectively reduce the imine bond without affecting the aromatic ring.

Step 3: Deprotection and Salt Formation. The protecting group (e.g., Boc) is removed under acidic conditions. The use of hydrochloric acid in this step conveniently yields the final, stable (2,5-dimethylbenzyl)hydrazine hydrochloride salt.

Chemical Reactivity and Profile

The reactivity of (2,5-dimethylbenzyl)hydrazine is dictated by the nucleophilic hydrazine moiety. The methylene spacer isolates the hydrazine group from the electronic effects of the aromatic ring, making it behave more like an alkylhydrazine than an arylhydrazine.

-

Nucleophilicity : The terminal nitrogen (-NH₂) is a strong nucleophile, readily reacting with electrophiles. This is the basis for its utility in forming hydrazones with aldehydes and ketones.

-

Oxidation : Like other hydrazines, it can be oxidized to form corresponding azo compounds or, under harsher conditions, can lead to C-N bond cleavage.[6] Oxidation with reagents like lead tetra-acetate can result in oxidative debenzylation.[7]

-

Reduction : The hydrazine moiety is generally stable to further reduction, but forcing conditions can cleave the N-N bond.

-

Basicity : The hydrazine group is basic and will readily form salts with acids, such as the hydrochloride salt, which enhances its stability and ease of handling.[1]

The steric bulk from the two methyl groups on the phenyl ring may influence the kinetics of its reactions but is unlikely to alter the fundamental reactivity pathways of the hydrazine group itself.[6]

Applications in Research and Drug Development

Hydrazine and hydrazide derivatives are foundational scaffolds in medicinal chemistry due to their versatile reactivity and ability to form key structural motifs in biologically active molecules.[8][9] While specific applications for (2,5-dimethylbenzyl)hydrazine are not documented, its structural class is pivotal in several therapeutic areas.

Synthesis of Heterocyclic Compounds

Benzylhydrazines are valuable precursors for synthesizing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. They can be employed in reactions like the Fischer indole synthesis, although the phenylhydrazine isomer is more traditional for this purpose.

Hydrazone-Based Therapeutics

The reaction of benzylhydrazines with various aldehydes and ketones produces hydrazones. This hydrazone linkage is a key "pharmacophore" in many compounds with a broad range of biological activities, including:

-

Anticancer Agents : Numerous hydrazone derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[8][10] They can induce apoptosis and inhibit critical cellular signaling pathways.[]

-

Antimicrobial and Antifungal Agents : The hydrazone motif is present in many compounds designed to combat bacterial and fungal infections.[9]

-

Anti-inflammatory Agents : Some hydrazine derivatives serve as cyclooxygenase-2 (COX-2) inhibitors, forming the basis for non-steroidal anti-inflammatory drugs.[9]

The (2,5-dimethylbenzyl) moiety provides a lipophilic and sterically defined component that can be used to probe and optimize binding interactions with biological targets.

Analytical Characterization

Unequivocal identification of (2,5-dimethylbenzyl)hydrazine hydrochloride would rely on a combination of standard analytical techniques. Researchers synthesizing this compound should anticipate the following spectral features:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: Expect distinct signals for the two aromatic protons, a singlet for the benzylic (-CH₂) protons, singlets for the two methyl (-CH₃) groups, and broad, exchangeable signals for the hydrazine and ammonium protons (-NHNH₃⁺).

-

¹³C NMR: Expect signals for the nine unique carbon atoms, including two for the methyl groups, six for the aromatic ring, and one for the benzylic carbon.

-

-

Infrared (IR) Spectroscopy : Key absorbances would include N-H stretching bands (typically broad in the 2500-3200 cm⁻¹ region for the hydrochloride salt), C-H stretches for the aromatic and aliphatic groups, and C=C stretching for the aromatic ring.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) would likely show the molecular ion for the free base [M+H]⁺ at approximately m/z 151.13.

Accurate analysis can be complicated by the tendency of hydrazines to auto-oxidize, so sample preparation and analysis should be performed promptly.[12]

Safety, Handling, and Disposal

Hydrazine and its derivatives must be handled with extreme caution due to their potential toxicity.[13]

Table 2: GHS Hazard Profile (Anticipated)

| Hazard Class | Statement | Precautionary Measures |

|---|---|---|

| Acute Toxicity | Potentially toxic if swallowed, in contact with skin, or if inhaled.[13] | P261, P264, P270, P280 |

| Skin/Eye Irritation | May cause skin irritation and serious eye damage.[14] | P280, P302+P352, P305+P351+P338 |

| Carcinogenicity | Many hydrazine derivatives are suspected of causing cancer.[13][15] | P201, P202 |

| Sensitization | May cause an allergic skin reaction.[15] | P272, P333+P313 |

-

Handling : All work with (2,5-dimethylbenzyl)hydrazine hydrochloride should be conducted in a certified chemical fume hood.[13] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.[14]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[15] Storing under an inert atmosphere is recommended to prevent degradation.[14]

-

Disposal : Waste material must be treated as hazardous waste. It should be disposed of in accordance with all local, state, and federal regulations. Do not discharge into drains.

References

-

PubChem. 2,5-Dimethylphenylhydrazine hydrochloride. [Link]

-

MySkinRecipes. 2,5-Dimethylphenylhydrazine hydrochloride. [Link]

-

Harding, E. P., & Rice, E. W. (1902). PREPARATION OF 2,5-DIMETHYLBENZYL-2,5-DIMETHYLBENZAL HYDRAZONE AND ITS BENZOYL AND ACETYL DERIVATIVES. Journal of the American Chemical Society, 24(10), 1066-1067. [Link]

-

Aylward, J. B. (1970). Reactions of lead(IV). Part XXV. Oxidation of some benzyl-substituted hydrazine derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1, 1663-1666. [Link]

-

ResearchGate. Benzylhydrazine self-coupling reactions. [Link]

-

National Center for Biotechnology Information. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. [Link]

-

PharmaCompass. Benzylhydrazine Drug Information. [Link]

-

Organic Chemistry Portal. A Practical Flow Synthesis of Hydrazine Derivatives from Alcohols - Supporting Information. [Link]

- Google Patents.

-

Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Hydrazines. [Link]

-

Organic Syntheses. unsym.-DIMETHYLHYDRAZINE HYDROCHLORIDE. [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

Material Science Research India. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. [Link]

-

ResearchGate. Analytical characteristics for analysis of hydrazine, phenylhydrazine and acetylhydrazine in ternary mixtures. [Link]

Sources

- 1. CAS 1073-62-7: Hydrazine, (phenylmethyl)-, hydrochloride (… [cymitquimica.com]

- 2. Hydrazine or hydroxylamine derivatives [m.chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2,5-Dimethylphenylhydrazine hydrochloride | C8H13ClN2 | CID 2734058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-Dimethylphenylhydrazine hydrochloride [myskinrecipes.com]

- 6. 1-Benzyl-1-phenylhydrazine Hydrochloride|CAS 5705-15-7 [benchchem.com]

- 7. Reactions of lead(IV). Part XXV. Oxidation of some benzyl-substituted hydrazine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 10. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

Technical Guide: Solubility Profiling of (2,5-Dimethylbenzyl)hydrazine Hydrochloride

[1][2][4][6]

Executive Summary & Compound Analysis

(2,5-Dimethylbenzyl)hydrazine hydrochloride is an amphiphilic salt.[1][2][3][4][5][6] Its solubility behavior is governed by the competition between its ionic hydrazinium core (hydrophilic) and its substituted aromatic tail (lipophilic).[2][4][5][6]

-

Chemical Structure: A benzene ring substituted at the 2 and 5 positions with methyl groups, linked via a methylene bridge to a hydrazine moiety, stabilized as a hydrochloride salt.[1][2][6]

-

Key Distinction: Do not confuse with (2,5-Dimethylphenyl)hydrazine hydrochloride, where the hydrazine is directly attached to the aromatic ring.[1][2][4][6] The "benzyl" methylene bridge (

) in the target compound significantly increases conformational flexibility and alters crystal lattice energy.[2][4][5][6] -

Solubility Verdict:

-

Water: High solubility (driven by ion-dipole interactions).[4][5][6]

-

Ethanol: Moderate-to-High solubility (temperature-dependent; driven by hydrogen bonding and dispersion forces).[2][3][4][5][6]

-

Application: The solubility differential between water and ethanol is the critical lever for purification via recrystallization.[1][2][3][5]

-

Physicochemical Mechanics of Solvation

To optimize synthesis and purification, one must understand the forces at play.[1][2][5][6]

Structural Drivers

| Feature | Effect on Water Solubility | Effect on Ethanol Solubility |

| Ionic Head ( | Strong Promotion. Forms energetic ion-dipole bonds with water molecules.[2][4][5][6] | Moderate Promotion. Ethanol can solvate ions, but less effectively than water due to lower dielectric constant ( |

| Benzyl Spacer ( | Neutral/Slight Reduction. Breaks conjugation, allowing flexibility.[2][4][5][6] | Neutral. |

| 2,5-Dimethyl Groups | Reduction. Adds bulk and hydrophobicity (Lipophilicity increase).[1][2][4][6] Disrupts water structure (hydrophobic effect).[2][4][5][6] | Promotion. Increases Van der Waals interactions with the ethyl group of ethanol.[2][5][6] |

Thermodynamic Prediction

-

In Water: The lattice energy of the crystal is overcome by the high hydration enthalpy of the chloride ion and the hydrazinium cation.[1][2][5] Expect solubility

.[2][4][5][6] -

In Ethanol: Solvation is thermodynamically favorable but kinetically slower at room temperature compared to water.[1][4][5][6] The "2,5-dimethyl" substitution makes this compound more soluble in ethanol than its unsubstituted benzylhydrazine parent due to increased lipophilic surface area matching the solvent's organic character.[2][4][5][6]

Experimental Protocols for Solubility Determination

Since exact literature values for this specific derivative are rare, researchers must validate solubility empirically.[1][5][6] The following protocols ensure data integrity (E-E-A-T).

Protocol A: Gravimetric Determination (The "Gold Standard")

Use this for precise saturation limit determination.[1][2][3][4]

-

Preparation: Weigh approx. 500 mg of (2,5-Dimethylbenzyl)hydrazine HCl into a scintillation vial.

-

Solvent Addition: Add 1.0 mL of solvent (Water or Ethanol) at 25°C.[1][2][4][5][6]

-

Equilibration: Vortex for 10 minutes. If fully dissolved, add more solid until a persistent precipitate remains (saturation).[1][2][4][5][6]

-

Agitation: Place in a thermomixer at 25°C / 800 RPM for 24 hours.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated).

-

Drying: Pipette exactly 0.5 mL of filtrate into a pre-weighed vessel. Evaporate solvent under vacuum/nitrogen flow.[2][5][6] Weigh the residue.[2][5][6]

-

Calculation:

Protocol B: Visual Polythermal Method (For Recrystallization)

Use this to determine the metastable zone width.[1][2][3][4]

-

Suspend 100 mg of compound in 0.5 mL Ethanol.

-

Heat to reflux (approx. 78°C).

-

If undissolved, add solvent in 0.1 mL increments until clear (Solubility at

). -

Cool slowly to 25°C and observe the temperature of first crystal appearance (

).

Visualization: Solubility & Purification Logic[1][6]

The following diagram illustrates the decision matrix for solvent selection based on the compound's behavior.

Figure 1: Decision logic for purification based on solubility differentials in water and ethanol.[1][2][4][6]

Applications in Synthesis & Purification[1][2][5]

The "Salting Out" Effect

While highly soluble in pure water, the solubility of (2,5-Dimethylbenzyl)hydrazine HCl drops precipitously in acidic brine (HCl/NaCl) .[1][2][3][4][6]

-

Mechanism: Common Ion Effect.[1][4][5][6] Adding excess

shifts the equilibrium toward the solid precipitate.[2][4][5][6] -

Protocol: To isolate the product from an aqueous reaction mixture, do not extract with organic solvent immediately. Instead, add conc. HCl to pH < 1 and cool to 0°C. The hydrochloride salt will likely crystallize out.[1][2][5][6]

Recrystallization Strategy

Ethanol is the preferred solvent for purification over water because:

-

Steeper Solubility Curve: The solubility difference between boiling ethanol and cold ethanol is usually greater than that of water, resulting in higher recovery yields.[1][2][5][6]

-

Impurity Rejection: Inorganic salts (e.g., NaCl byproduct from synthesis) are insoluble in hot ethanol, allowing them to be filtered off while the hydrazine remains in solution.[1][2][4][5][6]

Recommended Solvent System:

Stability & Handling Warnings

-

Hygroscopicity: Hydrochloride salts of hydrazines are often hygroscopic.[1][3][4][5][6] The "2,5-dimethyl" group mitigates this slightly compared to the bare benzylhydrazine, but exposure to moist air will lead to deliquescence.[1][2][4][6] Store in a desiccator.

-

Oxidation: Hydrazines are reducing agents.[1][4][5][6] In solution (especially alkaline water), they oxidize to azo compounds or hydrazones.[1][2][4][5][6] Ethanol solutions are generally more stable to oxidation than aqueous solutions.[2][5][6]

References

- Structural Analog Data (Benzylhydrazine)

-

General Hydrazine Solubility Principles

-

Synthesis & Purification Methodologies

-

unsym.-Dimethylhydrazine Hydrochloride.[4][5][6][12] (n.d.). Organic Syntheses, Coll. Vol. 2, p. 211.[1][4][5][6] Retrieved February 23, 2026, from [Link][1][2][4][6]

-

Hydrazine, 1,2-dimethyl-, dihydrochloride.[1][4][6][13] (n.d.). Organic Syntheses, Coll. Vol. 2, p. 208.[1][4][5][6] Retrieved February 23, 2026, from [Link][1][2][4][6]

-

Sources

- 1. chemiis.com [chemiis.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 20570-96-1: Benzylhydrazine dihydrochloride [cymitquimica.com]

- 4. 2,5-Dimethylphenylhydrazine hydrochloride | C8H13ClN2 | CID 2734058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hydrazine - Wikipedia [en.wikipedia.org]

- 6. BENZYLHYDRAZINE DIHYDROCHLORIDE | 20570-96-1 [chemicalbook.com]

- 7. 2,5-Dimethylphenylhydrazine hydrochloride [myskinrecipes.com]

- 8. BENZYLHYDRAZINE DIHYDROCHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 肼 溶液 1.0 M in ethanol | Sigma-Aldrich [sigmaaldrich.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. combi-blocks.com [combi-blocks.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

pKa values and dissociation constants for (2,5-Dimethylbenzyl)hydrazine

Technical Whitepaper: Physicochemical Profiling of (2,5-Dimethylbenzyl)hydrazine

Executive Summary

(2,5-Dimethylbenzyl)hydrazine is a structural analog of the monoamine oxidase (MAO) inhibitor class, sharing pharmacophore features with agents like phenelzine.[1] Accurate determination of its acid dissociation constant (pKa) is critical for predicting its ionization state at physiological pH (7.4), which directly dictates membrane permeability, blood-brain barrier (BBB) transport, and salt form selection.[1] This guide provides a theoretical derivation of its pKa based on structure-activity relationships (SAR) and details a self-validating potentiometric titration protocol for empirical verification.[1]

Theoretical Framework & Predicted Values

To understand the physicochemical behavior of (2,5-Dimethylbenzyl)hydrazine, we must distinguish it from phenylhydrazine analogs. The presence of the methylene bridge (

Structural Analysis & Inductive Effects

-

Parent Scaffold: Benzylhydrazine (

).[1] -

Substituent Effect (2,5-Dimethyl): Methyl groups are weak electron-donating groups (EDG) via the inductive (

) effect.[1]-

Electronic Prediction: The electron density donated by the dimethyl substitution stabilizes the protonated ammonium cation (

), theoretically increasing the basicity compared to the unsubstituted parent.[1] -

Steric Consideration: The methyl group at the ortho (2-position) introduces steric bulk. While this does not prevent protonation, it may disrupt the hydration shell around the cation, potentially attenuating the basicity increase.[1]

-

Consensus Data Table

Table 1: Comparative pKa values of hydrazine derivatives (Aqueous,

| Compound | Structure Type | pKa (Experimental) | pKa (Predicted) | Electronic Driver |

| Hydrazine | Inorganic | 8.10 | N/A | Reference Standard |

| Phenylhydrazine | Aryl-N | 5.21 | N/A | Resonance withdrawal (Lone pair delocalization) |

| Benzylhydrazine | Aryl-CH2-N | 7.87 | ~7.90 | Methylene insulation; Inductive withdrawal by Ph |

| (2,5-Dimethylbenzyl)hydrazine | Substituted Aryl-CH2-N | N/A | 8.05 ± 0.20 | +I effect of Methyls increases basicity vs. parent |

Analyst Note: The predicted pKa of ~8.05 suggests that at physiological pH (7.4), the molecule will exist predominantly (~81%) in its ionized (protonated) form.[1] This has significant implications for solubility (high) and passive diffusion (low).[1]

Reaction Kinetics & Equilibrium

The protonation event occurs at the terminal nitrogen (

Figure 1: Protonation equilibrium. The reaction is driven by the availability of the lone pair on the terminal nitrogen.[1]

Experimental Protocol: Potentiometric Titration

For a compound with a predicted pKa ~8.0, potentiometric titration is the "Gold Standard" method due to its high precision (

Materials & Setup

-

Instrument: Automated Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).[1]

-

Electrode: Double-junction Ag/AgCl pH electrode (Calibrated daily).

-

Titrant: 0.1 M HCl (standardized) and 0.1 M NaOH (Carbonate-free).

-

Ionic Strength Adjuster (ISA): 0.15 M KCl (mimics physiological ionic strength).[1]

-

Inert Gas: Argon or Nitrogen (High purity) for purging.[1]

Step-by-Step Methodology

-

Electrode Calibration (The Trust Anchor):

-

Sample Preparation:

-

The Titration Run:

-

Purge: Bubble

through the solution for 5 minutes to remove dissolved -

Titrate: Add 0.1 M NaOH in dynamic increments (0.01 mL near inflection points).

-

Range: Titrate from pH 2.5 to pH 11.0 to capture the full ionization profile.

-

-

Data Processing (Bjerrum Plot Analysis):

-

Convert volume of titrant to

(average number of protons bound per molecule).[1] -

The pKa is defined as the pH where

.

-

Figure 2: Differential Potentiometric Titration Workflow. The "Blank" subtraction is crucial to eliminate solvent background errors.

Implications for Drug Development

Solubility & Salt Selection

Given a pKa of ~8.05:

-

pH 1.2 (Stomach): 100% Ionized.[1] High solubility.

-

pH 7.4 (Blood): ~81% Ionized.[1] Good solubility, but sufficient neutral fraction (~19%) exists to permit passive diffusion across lipophilic membranes.[1]

-

Salt Form: The hydrochloride salt is the preferred solid form due to the basic nitrogen. It will be stable and non-hygroscopic compared to the free base, which is likely an oily liquid prone to oxidation.

Stability Warning

Hydrazine derivatives are susceptible to oxidation. All pKa determinations must be performed under inert atmosphere (Nitrogen/Argon).[1] If the titration curve shows "drifting" pH readings, it indicates oxidative degradation of the hydrazine to an azo or azine species during the experiment.[1]

References

-

Perrin, D. D. (1982).[1][2] Ionization Constants of Inorganic Acids and Bases in Aqueous Solution. Pergamon Press. (Source for Hydrazine baseline pKa).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 555-96-4, Benzylhydrazine. Retrieved from .[1]

-

Avdeef, A. (2012).[1][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Potentiometric Titration Protocols in Drug Discovery).[1]

-

Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Source for Hammett Equation and Inductive Effects).

Sources

Methodological & Application

Application Note: Optimized Protocols for the Condensation of (2,5-Dimethylbenzyl)hydrazine with Diverse Ketones

Abstract & Chemical Context

This guide details the reaction conditions for synthesizing hydrazones via the condensation of (2,5-Dimethylbenzyl)hydrazine with various ketones. While hydrazone formation is a classic transformation, the specific steric and electronic profile of the 2,5-dimethylbenzyl moiety requires tailored protocols to ensure high yield and purity.

The 2,5-dimethyl substitution pattern on the aromatic ring introduces mild electron-donating character, enhancing the nucleophilicity of the hydrazine nitrogen. However, the ortho-methyl group imposes a steric influence that can affect crystal packing and solubility. This application note provides a "Green" standard protocol for reactive ketones and a "Dehydrative" protocol for sterically hindered or electron-rich ketones.

Mechanistic Insight

The formation of the hydrazone is a reversible, acid-catalyzed condensation involving nucleophilic attack followed by dehydration.

The Reaction Pathway

-

Activation: The acid catalyst protonates the ketone carbonyl oxygen, increasing its electrophilicity.[1]

-

Nucleophilic Attack: The terminal nitrogen of (2,5-dimethylbenzyl)hydrazine attacks the carbonyl carbon.

-

Intermediate: A tetrahedral carbinolamine (hemiaminal) intermediate is formed.

-

Dehydration: The hydroxyl group is protonated and eliminated as water, driving the formation of the C=N double bond.[1]

Critical Control Point: The pH is the governing variable.

-

pH too low (< 3): The hydrazine nitrogen becomes protonated (

), destroying its nucleophilicity and halting the reaction. -

pH too high (> 6): The carbonyl is not sufficiently activated, slowing the reaction with sterically hindered ketones.

-

Optimal pH: 4.0 – 5.0 (typically achieved with catalytic Acetic Acid).

Mechanism Diagram

Figure 1: Acid-catalyzed mechanism for hydrazone formation. The dehydration step is often rate-limiting for hindered ketones.

Optimization of Reaction Conditions

The choice of solvent and catalyst depends heavily on the reactivity of the ketone substrate.

Table 1: Matrix of Reaction Conditions

| Variable | Standard Protocol (Method A) | Dehydrative Protocol (Method B) |

| Target Substrate | Aliphatic ketones (Acetone, MEK), Cyclohexanones | Aromatic ketones (Acetophenone), Diaryl ketones, Sterically hindered ketones |

| Solvent | Ethanol (EtOH) or Methanol (MeOH) | Toluene or Benzene |

| Catalyst | Glacial Acetic Acid (AcOH) | p-Toluenesulfonic Acid (PTSA) |

| Temperature | Room Temp to Reflux (78°C) | Reflux (110°C) |

| Water Removal | Not required (equilibrium favors product) | Dean-Stark Trap (Critical for driving equilibrium) |

| Typical Yield | 85 - 95% | 70 - 90% |

Experimental Protocols

Protocol A: Standard Condensation (Ethanol/Acetic Acid)

Best for: Routine synthesis, screening libraries, and reactive aliphatic ketones.

Reagents:

-

(2,5-Dimethylbenzyl)hydrazine (free base or HCl salt*)

-

Ketone (1.0 equiv)[1]

-

Absolute Ethanol (10 mL per mmol)

-

Glacial Acetic Acid (Cat.[2] 5-10 mol%)

-

Note: If using the hydrazine HCl salt, add 1.0 equiv of Sodium Acetate to buffer the solution.

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of (2,5-Dimethylbenzyl)hydrazine in 10 mL of absolute ethanol.

-

Addition: Add 1.0 mmol (1.0 equiv) of the ketone.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reaction: Stir at room temperature for 1 hour.

-

Checkpoint: Monitor by TLC (System: Hexane/EtOAc 3:1). If starting material remains, heat to reflux for 2-4 hours.

-

-

Workup:

Protocol B: Dean-Stark Dehydrative Condensation

Best for: Acetophenones, benzophenones, and bulky terpene ketones.

Reagents:

-

(2,5-Dimethylbenzyl)hydrazine (1.1 equiv)

-

Ketone (1.0 equiv)[1]

-

Toluene (anhydrous)

-

p-Toluenesulfonic Acid (PTSA) (5 mol%)

Procedure:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging: Add 10 mmol ketone, 11 mmol hydrazine, and 10 mg PTSA into 50 mL Toluene.

-

Reflux: Heat the mixture to vigorous reflux. Ensure toluene is condensing and filling the trap.

-

Monitoring: Continue reflux until water ceases to collect in the trap (typically 4-12 hours).

-

Workup:

Purification & Characterization Workflow

Ensuring the removal of unreacted hydrazine is critical, as hydrazines can be genotoxic impurities.

Decision Tree for Purification

Figure 2: Purification logic flow.[2][6] Trituration is often necessary for 2,5-dimethylbenzyl derivatives due to high lipophilicity.

Characterization Markers

-

¹H NMR (CDCl₃):

-

Imine Proton (CH=N): If derived from aldehyde, look for singlet at δ 7.8 – 8.5 ppm.

-

Benzyl Methylene (N-CH₂-Ar): Distinct singlet/doublet around δ 4.5 ppm.

-

2,5-Dimethyl Group: Two singlets around δ 2.2 – 2.4 ppm.

-

-

Melting Point: Sharp melting point indicates high purity. Broad range (>2°C) suggests contamination with starting hydrazine.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 14: Nucleophilic addition to C=O).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Section 9.6.14: Hydrazones).

-

BenchChem. (2025).[1][2] Technical Guide to the Mechanism of Hydrazone Formation.

-

Organic Chemistry Portal. (2024). Hydrazone Synthesis and Reactivity.

-

Thieme Connect. (2025). Product Class 17: Hydrazones. Science of Synthesis.

Sources

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates Using Dimethylbenzyl Hydrazine Reagents

Prepared by: Gemini, Senior Application Scientist

Introduction: The Central Role of Hydrazine Scaffolds in Modern Drug Discovery

Hydrazine derivatives are a cornerstone of medicinal chemistry, prized for their unique structural features and high reactivity.[1] The N-N bond and the nucleophilic character of the diazine moiety make these compounds invaluable intermediates for synthesizing a vast array of functionalized molecules and heterocyclic systems.[1] Their derivatives, hydrazides and hydrazones, exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[2][3][4]

Among the diverse class of hydrazine reagents, substituted arylhydrazines, such as dimethylbenzyl hydrazine, are particularly significant. They serve as critical building blocks in the construction of complex pharmaceutical agents. Their most prominent application is in the Fischer indole synthesis , a powerful acid-catalyzed reaction that produces the indole nucleus from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[5][6] This reaction is fundamental to the synthesis of numerous blockbuster drugs, most notably the triptan class of anti-migraine medications, which feature a core indole structure.[6][7]

This guide provides an in-depth exploration of the use of dimethylbenzyl hydrazine reagents in pharmaceutical synthesis. It details the underlying reaction mechanisms, provides validated, step-by-step protocols for key transformations, and addresses critical safety and handling considerations.

Core Chemistry: The Fischer Indole Synthesis Mechanism

The Fischer indole synthesis is a robust and versatile method for creating the indole ring system. The reaction's elegance lies in its sequential, acid-catalyzed intramolecular rearrangement and cyclization. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The process unfolds in several distinct stages:

-

Hydrazone Formation: The reaction begins with the condensation of the arylhydrazine (e.g., a dimethylbenzyl hydrazine) with an aldehyde or ketone to form a hydrazone intermediate. This is a standard imine formation reaction.[5][6]

-

Tautomerization: The resulting hydrazone tautomerizes to its more reactive enamine isomer ('ene-hydrazine'). This step is critical as it sets the stage for the key rearrangement.[6]

-

[8][8]-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes a concerted, cyclic[8][8]-sigmatropic rearrangement, analogous to a Claisen or Cope rearrangement. This is the defining step of the reaction, forming a new C-C bond and breaking the N-N bond to produce a di-imine intermediate.[5][6]

-

Aromatization and Cyclization: The di-imine intermediate rearomatizes, which drives the reaction forward. The newly formed nucleophilic amine then attacks the imine carbon in an intramolecular fashion to form a five-membered ring aminal.[6]

-

Ammonia Elimination: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia (or a substituted amine), leading to the formation of the stable, aromatic indole ring.[5][6]

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.

Synthesis of Dimethylbenzyl Hydrazine Reagents

While commercially available, understanding the synthesis of the starting hydrazine reagent is fundamental. The most common laboratory and industrial approach involves a two-step process starting from the corresponding aniline derivative.

Protocol 1: Synthesis of (2,4-Dimethylphenyl)hydrazine Hydrochloride

This protocol outlines the synthesis via diazotization of 2,4-dimethylaniline followed by reduction.

Rationale: This classic method is reliable and scalable. The diazotization step converts the primary amine into a diazonium salt, an excellent electrophile. Subsequent reduction, typically with tin(II) chloride or sodium sulfite, cleaves the N≡N triple bond to form the hydrazine.[9] Using SnCl₂ provides a controlled reduction to the desired hydrazine salt.

Caption: Figure 2: Workflow for Arylhydrazine Synthesis.

Materials & Equipment:

-

2,4-Dimethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Beakers and Erlenmeyer Flasks

-

Buchner Funnel and Filter Paper

-

Vacuum Flask

Procedure:

-

Aniline Salt Formation: In a 500 mL beaker, dissolve 2,4-dimethylaniline (1.0 eq) in concentrated HCl (3.0 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature remains below 5 °C. Stir for an additional 20 minutes after the addition is complete.

-

Reducer Preparation: In a separate, larger beaker (e.g., 2 L), prepare a solution of tin(II) chloride dihydrate (3.5 eq) in concentrated HCl (3.5 eq). Cool this solution in an ice bath.

-

Reduction: Slowly add the cold diazonium salt solution from Step 2 to the cold SnCl₂ solution with continuous, vigorous stirring. A precipitate should form.

-

Isolation: Allow the mixture to stir in the ice bath for 1 hour. Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the filter cake with a small amount of cold water, followed by a cold, non-polar solvent like hexane to aid in drying. Dry the product under vacuum to yield (2,4-dimethylphenyl)hydrazine hydrochloride as a solid.

Application Protocol: Synthesis of a Triptan Precursor via Fischer Indole Synthesis

This protocol describes the synthesis of a key indole intermediate using a dimethylbenzyl hydrazine reagent and a suitable ketone, a common strategy in the synthesis of triptans like sumatriptan and almotriptan.[7][10]

Objective: To synthesize 5-substituted-2,3-dimethyl-indole derivative from (4-substituted-2-methylphenyl)hydrazine and 2-butanone.

Caption: Figure 3: Experimental Workflow for Indole Synthesis.

Protocol 2: Two-Step Indole Synthesis

Part A: Hydrazone Formation

Rationale: The formation of the hydrazone is the initial condensation step. It is typically performed under mildly acidic conditions to activate the carbonyl group of the ketone without fully protonating the hydrazine, which would render it non-nucleophilic.[11] Refluxing in ethanol provides sufficient energy to drive the condensation to completion.

Materials:

-

(2,4-Dimethylphenyl)hydrazine hydrochloride (1.0 eq)

-

A suitable ketone, e.g., 4,4-dimethoxy-N,N-dimethylbutan-1-amine (1.0 eq) for a zolmitriptan-like side chain[7]

-

Ethanol (solvent)

-

Glacial Acetic Acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend the (2,4-dimethylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

-

Add the ketone (1.0 eq) to the suspension.

-

Add a catalytic amount of glacial acetic acid (e.g., 5-10 drops).

-

Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the hydrazone product.

-

Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Part B: Acid-Catalyzed Cyclization

Rationale: This is the core Fischer indolization step. Strong Brønsted acids like polyphosphoric acid (PPA) or Lewis acids like zinc chloride (ZnCl₂) are used as catalysts.[5][6] PPA acts as both the acid catalyst and a dehydrating agent, while ZnCl₂ coordinates to the nitrogen atoms, facilitating the rearrangement. The choice of catalyst can significantly impact yield and side-product formation.

Materials:

-

Hydrazone from Part A (1.0 eq)

-

Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)

-

High-boiling point solvent (if using ZnCl₂, e.g., toluene or xylene)

Procedure (Using PPA):

-

In a round-bottom flask, gently heat polyphosphoric acid to ~80-100 °C to make it less viscous.

-

Carefully add the hydrazone from Part A in portions to the hot PPA with mechanical stirring.

-

Heat the reaction mixture to 120-150 °C for 1-3 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Caution: Carefully quench the reaction by pouring the viscous mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a strong base (e.g., 50% NaOH solution) until it is basic (pH > 9).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure indole intermediate.

Data Presentation: Expected Product Characterization

| Parameter | Expected Result |

| Appearance | Off-white to tan solid |

| Yield (Overall) | 55-75% |

| Purity (by HPLC) | >98% |

| ¹H NMR | Aromatic protons (6.5-7.5 ppm), side-chain protons, N-H proton (broad singlet, >8.0 ppm) |

| ¹³C NMR | Signals corresponding to indole ring carbons (~100-140 ppm) and side-chain carbons |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to the calculated molecular weight of the indole product |

Critical Parameters and Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield in Step A | Incomplete reaction; decomposition of hydrazine. | Ensure catalytic acid is present. Monitor by TLC until starting material is consumed. Avoid excessively high temperatures. |

| Low Yield in Step B | Insufficient acid strength; decomposition at high temp. | Use a stronger acid catalyst (e.g., PPA instead of acetic acid).[5] Perform the reaction at the lowest effective temperature. |

| Formation of Side Products | Incorrect[8][8] rearrangement; dimerization; tar formation. | If using an unsymmetrical ketone, a mixture of regioisomers may form.[5] Ensure an inert atmosphere if substrates are air-sensitive. Lowering the reaction temperature may improve selectivity. |

| Difficult Workup | Emulsion during extraction; product is water-soluble. | Add brine to the aqueous layer to break emulsions. If product has basic nitrogens, ensure pH is sufficiently high (>9) during extraction to deprotonate it into the organic layer. |

Safety and Handling of Hydrazine Reagents

WARNING: Hydrazine and its derivatives are toxic, potentially carcinogenic, and corrosive. All handling must be performed with appropriate engineering controls and personal protective equipment.

-

Engineering Controls: Always handle dimethylbenzyl hydrazine and its salts inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12][13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[13][14]

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use and use proper removal technique.[13][14]

-

Respiratory Protection: Not typically required if handled in a fume hood.

-

-

Handling:

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[8][12]

-

Spills and Disposal:

-

In case of a spill, evacuate the area. Collect the spilled material using non-combustible absorbent material (e.g., sand or vermiculite) and place it in a suitable, closed container for disposal.[12][15]

-

Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[13]

-

References

-

Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

-

Arterburn, J. B., et al. (2001). Catalytic Amination of 2-Substituted Pyridines with Hydrazine Derivatives. Organic Letters. [Link]

-

Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari. [Link]

-

Safety Data Sheet for (2-methylbenzyl)hydrazine hydrochloride. Angene Chemical. [Link]

-

Pointner, A., et al. (2024). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. ChemBioChem. [Link]

-

Tandem hydroformylation–Fischer indole synthesis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Arterburn, J. B., et al. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed. [Link]

- Method for synthesizing hydrazino benzyl formate.

-

Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. ResearchGate. [Link]

-

Fischer indole synthesis. Wikipedia. [Link]

-

Al-Mourabit, A., et al. (2011). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [Link]

-

unsym.-DIMETHYLHYDRAZINE HYDROCHLORIDE. Organic Syntheses Procedure. [Link]

-

Akkaya, Y., et al. (2023). Migraine and Its Treatment from the Medicinal Chemistry Perspective. PMC, NIH. [Link]

-

Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. ResearchGate. [Link]

-

Hydrazines. Wikipedia. [Link]

-

Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. OUCI. [Link]

-

Hydrazine, 1,2-dimethyl-, dihydrochloride. Organic Syntheses Procedure. [Link]

-

Jia, Z., et al. (2022). Diversification of Pharmaceuticals via Late-Stage Hydrazination. PMC. [Link]

-

New approaches to the synthesis of triptans. ResearchGate. [Link]

-

Reactions of hydrazine and its derivatives with some five-membered ring anhydrides. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

-

Sadeek, G. T., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [Link]

-

Rao, B. V., et al. (2011). Synthesis of Naratriptan using new intermediate N-Benzyl-N-Methyl Ethenesulfonamide. Der Pharma Chemica. [Link]

-

Electrochemical Synthesis of Tetrasubstituted Hydrazines by Dehydrogenative N-N Bond Formation. Chin. J. Chem. [Link]

- A process for the preparation of almotriptan and a synthetic intermediate usable in said process.

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC. [Link]

-

Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities. Chemistry & Biodiversity. [Link]

-

N,N'-Dimethyl-N-phenylhydrazine. PubChem. [Link]

-

Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. RSC Medicinal Chemistry. [Link]

- Method for preparing 3,4-dimethyl phenylhydrazine.

-

A New Synthesis of N , N ′Bis(dimethylaminomethylene)hydrazine. ResearchGate. [Link]

-

Triptan-Induced Latent Sensitization: A Possible Basis for Medication Overuse Headache. PMC. [Link]

Sources

- 1. psvmkendra.com [psvmkendra.com]

- 2. Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors [ouci.dntb.gov.ua]

- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iscientific.org [iscientific.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Migraine and Its Treatment from the Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. combi-blocks.com [combi-blocks.com]

- 9. CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine - Google Patents [patents.google.com]

- 10. CA2694608A1 - A process for the preparation of almotriptan and a synthetic intermediate usable in said process - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. angenechemical.com [angenechemical.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. 1,2-DIMETHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Catalytic Applications of (2,5-Dimethylbenzyl)hydrazine Hydrochloride: A Technical Guide for Advanced Synthesis

This guide provides an in-depth exploration of the catalytic applications of (2,5-Dimethylbenzyl)hydrazine hydrochloride, a versatile reagent in modern organic synthesis. Primarily, this document will focus on its pivotal role in the acid-catalyzed Fischer indole synthesis for the construction of complex heterocyclic scaffolds, which are of significant interest to researchers in medicinal chemistry and drug development. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and present data to ensure reproducible and efficient execution of these synthetic methods.

Introduction: The Synthetic Utility of Substituted Hydrazines

(2,5-Dimethylbenzyl)hydrazine hydrochloride belongs to the class of substituted arylhydrazines, which are foundational building blocks in the synthesis of indole-containing molecules. The indole motif is a privileged structure in a vast number of natural products and pharmaceuticals, making its efficient synthesis a continuous area of research. The Fischer indole synthesis, discovered in 1883, remains a robust and widely used method for this purpose.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound, to yield the corresponding indole.[1][2]

The substitution pattern on the arylhydrazine, such as the dimethylbenzyl group in the title compound, directly translates to the substitution pattern on the final indole product, allowing for the synthesis of a diverse array of specifically functionalized molecules. This guide will use the synthesis of substituted γ-carbolines, a class of compounds with significant biological activity, as a prime example of the application of (2,5-Dimethylbenzyl)hydrazine hydrochloride.

The Fischer Indole Synthesis: Mechanism and Catalysis

The Fischer indole synthesis is a powerful acid-catalyzed reaction that proceeds through several key steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Core Reaction Mechanism:

-

Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine, in this case, (2,5-Dimethylbenzyl)hydrazine, with an aldehyde or ketone to form the corresponding arylhydrazone. This is typically a rapid and reversible reaction favored by acidic conditions.[2]

-

Tautomerization: The arylhydrazone then tautomerizes to its enamine form.[2]

-

[3][3]-Sigmatropic Rearrangement: Under the influence of the acid catalyst, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond.[4]

-

Cyclization and Aromatization: The resulting intermediate then undergoes cyclization and elimination of ammonia to afford the final aromatic indole ring.[2]

Catalyst Selection:

A variety of Brønsted and Lewis acids can be employed to catalyze the Fischer indole synthesis. The choice of catalyst can significantly influence the reaction rate and yield. Common catalysts include:

-

Brønsted Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH).[1]

-

Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[1]

The hydrochloride salt of the hydrazine starting material itself provides an initial acidic environment, which can be supplemented with a stronger acid catalyst to drive the reaction to completion.

Application Note: Synthesis of Substituted Tetrahydro-γ-carbolines

A significant application of substituted arylhydrazines like (2,5-Dimethylbenzyl)hydrazine hydrochloride is in the synthesis of complex heterocyclic systems such as tetrahydro-γ-carbolines. These scaffolds are present in various biologically active molecules and are of great interest in drug discovery. The following section provides a detailed protocol for a one-pot Fischer indole synthesis to construct a 5,8-disubstituted-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a derivative of the Dimebon family of compounds.

General One-Pot Fischer Indole Synthesis Protocol

This protocol outlines a general procedure for the synthesis of an indole derivative from an arylhydrazine hydrochloride and a ketone in a one-pot fashion, where the intermediate hydrazone is not isolated.

Materials:

-

(2,5-Dimethylbenzyl)hydrazine hydrochloride (1.0 eq)

-

Ketone (e.g., N-methyl-4-piperidone) (1.1 eq)

-

Acid catalyst (e.g., concentrated HCl, H₂SO₄, or PPA)

-

Solvent (e.g., ethanol, acetic acid, or toluene)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2,5-Dimethylbenzyl)hydrazine hydrochloride (1.0 eq) and the ketone (1.1 eq) in the chosen solvent.

-

Slowly add the acid catalyst to the stirred mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitates, filter the mixture. If not, concentrate the solvent under reduced pressure.

-

Neutralize the reaction mixture by carefully adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Specific Protocol: Synthesis of 2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

This protocol is adapted from methodologies used for the synthesis of Dimebon analogues and illustrates the practical application of (2,5-Dimethylphenyl)hydrazine hydrochloride (a closely related precursor to the title compound) in a key synthetic step.

Materials:

-

(2,5-Dimethylphenyl)hydrazine hydrochloride (1.0 eq)

-

N-Methyl-4-piperidone (1.1 eq)

-

Polyphosphoric acid (PPA)

-

Ice

-

Ammonium hydroxide solution (concentrated)

-

Dichloromethane

-

Anhydrous potassium carbonate

-

Ethanol

Procedure:

-

In a reaction vessel, combine (2,5-Dimethylphenyl)hydrazine hydrochloride (1.0 eq) and N-methyl-4-piperidone (1.1 eq).

-

Heat the mixture to 60-70 °C and add polyphosphoric acid with vigorous stirring.

-

Increase the temperature to 120-130 °C and maintain for 2-3 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Basify the mixture to pH 9-10 with a concentrated ammonium hydroxide solution.

-

Extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous potassium carbonate.

-

Filter the drying agent and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to yield the pure 2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.

| Reactant | Molar Ratio | Catalyst | Solvent | Temperature | Typical Yield |

| (2,5-Dimethylphenyl)hydrazine HCl | 1.0 | PPA | None | 120-130 °C | 60-75% |

| N-Methyl-4-piperidone | 1.1 |

Visualizing the Catalytic Process

To better understand the reaction flow and the relationships between the components, the following diagrams are provided.

Caption: General workflow of the acid-catalyzed Fischer Indole Synthesis.

Caption: Simplified mechanistic pathway of the Fischer Indole Synthesis.

Safety and Handling

Substituted hydrazines and strong acids should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

(2,5-Dimethylbenzyl)hydrazine hydrochloride is a valuable precursor for the synthesis of highly substituted indoles via the Fischer indole synthesis. This catalytic method offers a direct and efficient route to complex heterocyclic structures that are of significant interest in pharmaceutical research. The provided protocols and mechanistic insights serve as a practical guide for researchers to successfully employ this reagent in their synthetic endeavors. The ability to perform this reaction as a one-pot procedure further enhances its utility and efficiency in a modern synthetic laboratory.

References

-

Fischer, E.; Jourdan, F. (1883). "Ueber die Hydrazine der Brenztraubensäure". Berichte der deutschen chemischen Gesellschaft. 16 (2): 2241–2245. [Link]

-

Fischer Indole Synthesis. Wikipedia. [Link]

-

2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis and skeletal rearrangement. Organic & Biomolecular Chemistry. [Link]

-

Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249–1252. [Link]

-

Ivachtchenko, A. V., Frolov, E. B., Mitkin, O. D., Kysil, V. M., Khvat, A. V., & Tkachenko, S. E. (2009). Synthesis and biological evaluation of novel 5,8-disubstituted-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b] indoles as 5-HT(6) and H(1) receptors antagonists. Archiv der Pharmazie, 342(12), 740–747. [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis and skeletal rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating the Reaction Landscape: Strategic Solvent Selection for Benzylhydrazine Hydrochlorides

An Application Note and Protocol Guide for Researchers

Abstract

Benzylhydrazine, a versatile reagent in synthetic chemistry, is most commonly supplied and handled as its hydrochloride salt to enhance stability and ease of use.[1] However, the presence of the hydrochloride moiety introduces specific challenges that necessitate careful consideration of reaction conditions, paramount among which is the selection of an appropriate solvent. This guide provides a comprehensive framework for choosing optimal solvent systems for reactions involving benzylhydrazine hydrochlorides. We will delve into the physicochemical principles governing solubility and reactivity, present structured protocols for common transformations, and offer a logical workflow to guide researchers toward successful and reproducible outcomes.

Foundational Principles: The Chemistry of Benzylhydrazine Hydrochloride

Benzylhydrazine hydrochloride is a salt, meaning it exists as an ionic pair: the benzylhydrazinium cation and a chloride anion. In this protonated state, the lone pair of electrons on the terminal nitrogen atom, which is responsible for hydrazine's nucleophilicity, is unavailable.[2] Consequently, for benzylhydrazine to participate in nucleophilic reactions such as hydrazone formation, acylation, or alkylation, it must first be converted to its free base form.

This is typically achieved by the in-situ addition of a base. The fundamental reaction is an acid-base equilibrium:

C₆H₅CH₂NHNH₃⁺Cl⁻ + Base ⇌ C₆H₅CH₂NHNH₂ + [Base-H]⁺Cl⁻

The choice of solvent is inextricably linked to this initial deprotonation step. The ideal solvent must:

-

Adequately dissolve the benzylhydrazine hydrochloride salt.

-

Be compatible with the chosen base.

-

Facilitate the desired reaction between the free benzylhydrazine and the electrophile.

-

Minimize undesirable side reactions.

Benzylhydrazine hydrochloride is generally a white to off-white crystalline solid, with solubility in water and alcohols.[1] Its dihydrochloride form is also common and exhibits similar solubility characteristics.[3][4]

The Critical Role of the Base

A base is almost always required when starting from the hydrochloride salt. The choice of base influences the reaction and the selection of solvent.

-

Organic Amines (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are common choices, forming ammonium chloride salts as byproducts. They are soluble in a wide range of organic solvents.[5]

-

Inorganic Carbonates (e.g., K₂CO₃, Cs₂CO₃): These are heterogeneous bases in many organic solvents. Their use requires effective stirring and can be advantageous for simplified workups (filtration). The use of a base has been shown to be crucial in some oxidation reactions of hydrazine derivatives.[6]

-

Hydroxides (e.g., NaOH, KOH): Typically used in aqueous or alcoholic solutions. Care must be taken as they can promote hydrolysis of sensitive functional groups.

The Solvent Selection Workflow: A Strategic Approach

Choosing a solvent should not be arbitrary. It is a strategic decision based on the specific reaction, the nature of the substrates, and the desired outcome. The following decision tree illustrates a logical workflow for this process.

Caption: A decision-making workflow for solvent selection.

Solvent Properties and Suitability

The choice of solvent is often a trade-off between reactant solubility and reaction compatibility. Polar solvents are generally required to dissolve the starting hydrochloride salt, but their nature (protic vs. aprotic) dramatically influences the reaction pathway.

| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Suitability & Commentary |

| Ethanol (EtOH) | Protic, Polar | 24.5 | 78 | Excellent for dissolving the salt. Ideal for hydrazone formation where the alcohol can act as a proton shuttle.[7][8][9] May compete as a nucleophile with highly reactive electrophiles (e.g., acyl chlorides). |

| Methanol (MeOH) | Protic, Polar | 32.7 | 65 | Similar to ethanol, but more polar. Often used interchangeably.[7][9] The resulting hydrazide or hydrazone products are often less soluble, which can aid in crystallization.[10] |

| Water (H₂O) | Protic, Polar | 80.1 | 100 | High solubility for the hydrochloride salt.[3] However, it can promote hydrolysis of reactants or products and is often used during workup rather than as the primary reaction solvent.[11] The presence of water can be necessary for some pyrazole formations when starting from the HCl salt. |

| Tetrahydrofuran (THF) | Aprotic, Polar | 7.6 | 66 | Good general-purpose solvent. Less polar, so solubility of the salt may be limited without a co-solvent. Excellent for reactions requiring strong, non-nucleophilic bases like n-BuLi for selective alkylations.[12][13] |

| Dichloromethane (DCM) | Aprotic, Polar | 9.1 | 40 | A common choice for reactions with moisture-sensitive reagents like acyl chlorides.[11] The low boiling point is advantageous for easy removal, but solubility of the hydrochloride salt can be low. |

| Acetonitrile (ACN) | Aprotic, Polar | 37.5 | 82 | A polar aprotic solvent that can dissolve the salt reasonably well. It is generally non-reactive and suitable for a wide range of reactions. |

| Dimethylformamide (DMF) | Aprotic, Polar | 36.7 | 153 | Excellent solvating power for salts. Its high boiling point allows for reactions at elevated temperatures. Can be difficult to remove during workup. A suitable solvent for some benzylation reactions.[11] |

| Toluene | Aprotic, Non-polar | 2.4 | 111 | Poor choice as the primary solvent due to the insolubility of the hydrochloride salt.[7] It may be used as a co-solvent or in specific cases where the free base is generated first. |

Application Protocols

The following protocols are designed to be self-validating, with clear steps and rationales provided.

Protocol 1: Synthesis of a Benzylhydrazone

This protocol details the condensation reaction between benzylhydrazine hydrochloride and an aldehyde (e.g., 4-chlorobenzaldehyde) to form the corresponding hydrazone. This transformation is fundamental in the construction of various heterocyclic compounds.[7]

Objective: To synthesize (E)-N'-(4-chlorobenzylidene)benzylhydrazine.

Materials:

-

Benzylhydrazine hydrochloride (1.0 eq)

-

4-Chlorobenzaldehyde (1.0 eq)

-

Ethanol (approx. 0.2 M concentration)

-

Triethylamine (TEA) (1.1 eq)

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzylhydrazine hydrochloride (1.0 eq) and ethanol. Stir to form a suspension.

-

Deprotonation: Add triethylamine (1.1 eq) to the suspension. Stir at room temperature for 15-20 minutes. The mixture should become more homogeneous as the free benzylhydrazine is formed. The formation of triethylammonium chloride, a white precipitate, may be observed.

-

Aldehyde Addition: Add 4-chlorobenzaldehyde (1.0 eq) to the reaction mixture. A catalytic amount of glacial acetic acid can sometimes be added to facilitate the reaction, especially with less reactive ketones.[8]

-

Reaction: Heat the mixture to reflux (approx. 78°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-6 hours).[8]

-

Workup & Isolation: a. Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. The hydrazone product, which is often less soluble in cold ethanol, will precipitate.[9] b. Collect the solid product by vacuum filtration. c. Wash the filter cake with a small amount of cold ethanol to remove residual TEA hydrochloride and unreacted starting materials. d. Dry the product under vacuum to yield the purified hydrazone.

Causality and Insights:

-

Why Ethanol? Ethanol is an excellent choice because it readily dissolves the starting salt and the TEA, while also facilitating the condensation mechanism.[7] The product's lower solubility in cold ethanol provides a straightforward, non-chromatographic purification method.

-

Why TEA? Triethylamine is a convenient organic base that is strong enough to deprotonate the benzylhydrazinium cation but generally does not interfere with the carbonyl group. The resulting triethylammonium chloride salt has some solubility in hot ethanol but is less soluble in the cold, aiding its removal.

Protocol 2: N-Acylation of Benzylhydrazine

This protocol describes the reaction of benzylhydrazine (generated in-situ from its hydrochloride salt) with an acylating agent like benzoyl chloride.

Objective: To synthesize N'-benzyl-N-benzoylhydrazine.

Materials:

-

Benzylhydrazine hydrochloride (1.0 eq)

-

Benzoyl chloride (1.0 eq)

-

Dichloromethane (DCM) (approx. 0.2 M)

-

Pyridine or DIPEA (2.2 eq)

Step-by-Step Methodology:

-

Setup: In a three-necked flask under a nitrogen atmosphere, equipped with a magnetic stir bar, a dropping funnel, and a thermometer, suspend benzylhydrazine hydrochloride (1.0 eq) in anhydrous DCM.

-